molecular formula C14H14N4O3 B5910510 N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B5910510
M. Wt: 286.29 g/mol
InChI Key: BURIFANWPNGURI-IUXPMGMMSA-N
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Description

N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with biological targets, such as enzymes or receptors. The Schiff base moiety allows it to form stable complexes with metal ions, which can inhibit enzyme activity or disrupt cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(2,3-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of methoxy groups can enhance its solubility and potentially its interaction with biological targets .

Properties

IUPAC Name

N-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-20-12-5-3-4-10(13(12)21-2)8-17-18-14(19)11-9-15-6-7-16-11/h3-9H,1-2H3,(H,18,19)/b17-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURIFANWPNGURI-IUXPMGMMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N\NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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